![molecular formula C15H10O4 B14321713 5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one CAS No. 107680-50-2](/img/structure/B14321713.png)
5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 5-hydroxy-2-benzofuranone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy groups and phenylmethylidene substituent play a crucial role in its biological activity. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Signal Transduction Modulation: Modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzofuran: A simpler benzofuran derivative with a single hydroxy group.
4-Hydroxybenzofuran: Another benzofuran derivative with a hydroxy group at a different position.
5-Hydroxy-2-benzofuranone: A precursor in the synthesis of the target compound.
Uniqueness
5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one is unique due to the presence of both hydroxy groups and a phenylmethylidene substituent, which confer distinct chemical and biological properties
Propiedades
Número CAS |
107680-50-2 |
|---|---|
Fórmula molecular |
C15H10O4 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2-one |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-13-12-8-11(17)5-6-14(12)19-15(13)18/h1-8,16-17H |
Clave InChI |
OBAXSLNBFZJCNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)O)OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


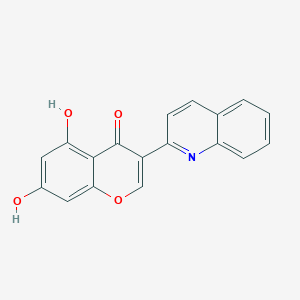
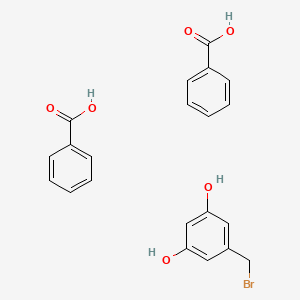
![2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine](/img/structure/B14321650.png)
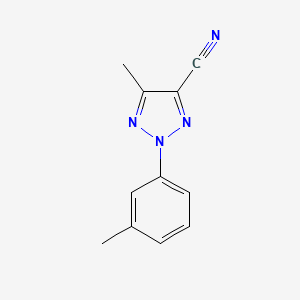
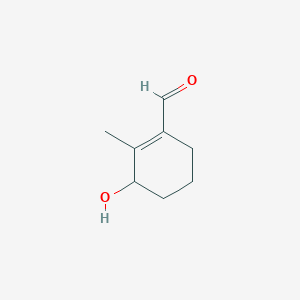
![Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-](/img/structure/B14321668.png)
![N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide](/img/structure/B14321669.png)


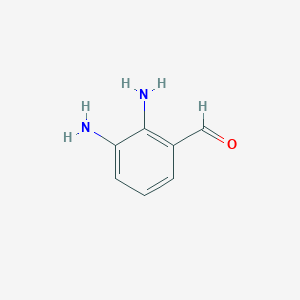
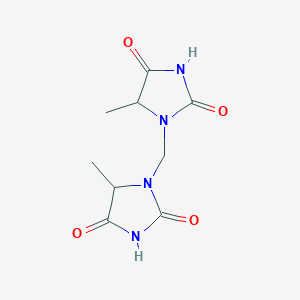
![Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate](/img/structure/B14321688.png)

![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)
